2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 109872-83-5
VCID: VC20806040
InChI: InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2
SMILES: C1CCN(C1)C(=O)C(F)F
Molecular Formula: C6H9F2NO
Molecular Weight: 149.14 g/mol

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one

CAS No.: 109872-83-5

Cat. No.: VC20806040

Molecular Formula: C6H9F2NO

Molecular Weight: 149.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one - 109872-83-5

Specification

CAS No. 109872-83-5
Molecular Formula C6H9F2NO
Molecular Weight 149.14 g/mol
IUPAC Name 2,2-difluoro-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2
Standard InChI Key NFRLIWVWHYQONX-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C(F)F
Canonical SMILES C1CCN(C1)C(=O)C(F)F

Introduction

Chemical Properties and Structure

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one possesses a well-defined structure characterized by its molecular formula and physical properties. The compound exhibits distinctive chemical behavior due to the presence of the difluorinated carbon and the amide functionality.

Basic Properties

The fundamental chemical properties of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one are summarized in the following table:

PropertyValue
CAS Number109872-83-5
Molecular FormulaC6H9F2NO
Molecular Weight149.14 g/mol
IUPAC Name2,2-difluoro-1-pyrrolidin-1-ylethanone
Physical StateNot specified in sources, likely a colorless oil or solid at room temperature
PubChem Compound ID13718529

The compound's structure contains a pyrrolidine ring (a five-membered nitrogen heterocycle) connected to a carbonyl group (C=O), which is further attached to a difluoromethyl group (CF2H).

Structural Representation

The chemical structure of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one can be represented using various notations:

Notation TypeRepresentation
SMILESC1CCN(C1)C(=O)C(F)F
Standard InChIInChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2
Standard InChIKeyNFRLIWVWHYQONX-UHFFFAOYSA-N

This structural information provides a clear picture of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one has been documented through various approaches, with most methods involving the reaction of pyrrolidine derivatives with difluorinated carbonyl compounds.

Traditional Synthesis Approaches

The traditional synthesis approach typically involves the reaction of pyrrolidine with difluoroacetyl halides or other difluorinated carbonyl compounds. This reaction proceeds through nucleophilic acyl substitution, where the nitrogen atom of pyrrolidine acts as a nucleophile and attacks the carbonyl carbon of the difluorinated reagent.

Advanced Synthetic Pathways

More recent synthetic approaches involve the use of catalysts and specialized reagents to achieve higher yields and purity. One documented pathway involves the bromination of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one to form 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one, which can serve as an intermediate for further functionalization .

The brominated derivative (2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one) has been synthesized with a reported yield of 36%, characterized by column chromatography purification with a Rf value of 0.40 using a petroleum ether/EtOAc (10:1) solvent system .

Catalytic Transformations

A nickel-catalyzed carbonylative cross-coupling reaction has been documented for the transformation of α,α-difluorobromoacetamides, including 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one. This reaction involves the use of alkylzinc reagents to obtain α,α-difluoro-β-ketoamides .

The specific reaction conditions involve:

  • NiL1 catalyst (15 mol%)

  • SilaCOgen as a CO source

  • KF as a base

  • Alkylzinc reagent (2.0 equiv)

  • MeCN as solvent

  • Reaction temperature of 35°C for 24 hours

This transformation allows for the synthesis of 2,2-Difluoro-1-(pyrrolidin-1-yl)hexane-1,3-dione (2a) from 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one with a reported yield of 72% .

Spectroscopic Data and Characterization

Spectroscopic methods are essential for confirming the structure and purity of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides valuable information about the chemical environment of different atoms within the molecule.

Mass Spectrometry

For 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) has been reported:

  • Calculated for C6H8BrF2NO [M+H]+: 227.9830

  • Found: 227.9826

This excellent agreement between calculated and found mass values confirms the molecular formula and purity of the compound.

Derivatives and Related Compounds

The search results provide information about several derivatives and related compounds of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one, illustrating the versatility of this scaffold.

Brominated Derivatives

2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one is a key derivative that has been synthesized and characterized. This compound serves as an important intermediate for further functionalization and has been reported to be obtained as a colorless oil with a 36% yield .

Structurally Related Compounds

Several structurally related compounds have been described in the search results:

  • 2-Bromo-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one: A six-membered ring analog obtained as a colorless oil with a 99% yield .

  • (S)-2-Bromo-2,2-difluoro-1-(2-(methoxymethyl)pyrrolidin-1-yl)ethanone: A chiral derivative obtained as a colorless oil with a 94% yield .

  • 2-Bromo-2,2-difluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one: A derivative containing a pyrimidine-substituted piperazine ring, obtained as a white solid with an 82% yield .

Functionalized Derivatives

The nickel-catalyzed carbonylative cross-coupling reaction allows for the functionalization of 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one to form 2,2-Difluoro-1-(pyrrolidin-1-yl)hexane-1,3-dione (2a). This transformation introduces a propyl ketone moiety, expanding the chemical space around the difluorinated amide scaffold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator